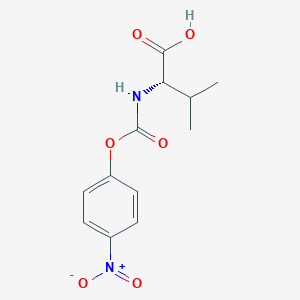![molecular formula C15H14N4O3S B15166789 [(4-Methylphenoxy)(tosylimino)methyl] azide CAS No. 264123-92-4](/img/structure/B15166789.png)
[(4-Methylphenoxy)(tosylimino)methyl] azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methylphenoxy)(tosylimino)methyl] azide is an organic compound that features a complex structure with functional groups such as azide, tosylimino, and methylphenoxy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenoxy)(tosylimino)methyl] azide typically involves the reaction of 4-methylphenol with tosyl chloride to form 4-methylphenyl tosylate. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired azide compound. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Methylphenoxy)(tosylimino)methyl] azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Wissenschaftliche Forschungsanwendungen
[(4-Methylphenoxy)(tosylimino)methyl] azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of [(4-Methylphenoxy)(tosylimino)methyl] azide involves its ability to act as a nucleophile in substitution reactions. The azide group is highly nucleophilic, allowing it to readily react with electrophilic centers in other molecules. This reactivity is leveraged in various synthetic applications to form new carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Azide: Similar in structure but lacks the tosylimino and methylphenoxy groups.
Benzyl Azide: Contains a benzyl group instead of the 4-methylphenoxy group.
Tosyl Azide: Contains a tosyl group but lacks the methylphenoxy group.
Eigenschaften
CAS-Nummer |
264123-92-4 |
|---|---|
Molekularformel |
C15H14N4O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(4-methylphenyl) N-diazo-N'-(4-methylphenyl)sulfonylcarbamimidate |
InChI |
InChI=1S/C15H14N4O3S/c1-11-3-7-13(8-4-11)22-15(17-19-16)18-23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
BAULHLXCXDQDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=C(C=C2)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)

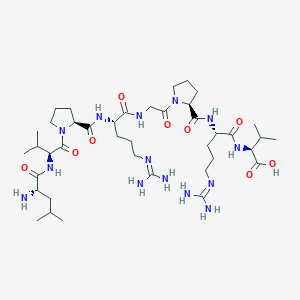
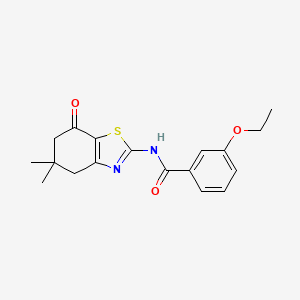
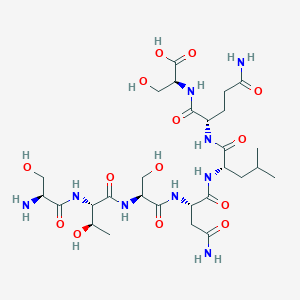
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
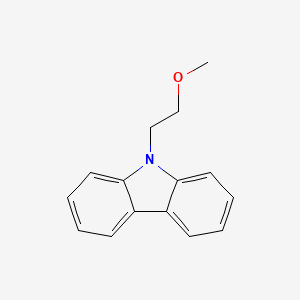
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
